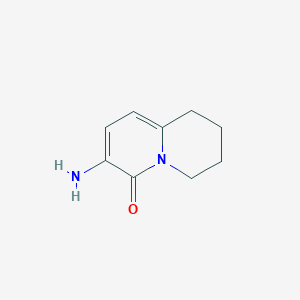
3-Amino-6,7,8,9-tetrahydro-4H-quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolizinone derivatives.
Reduction: Formation of tetrahydroquinolizin derivatives.
Substitution: Formation of N-substituted quinolizin derivatives.
Wissenschaftliche Forschungsanwendungen
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizinone derivatives: Compounds with similar core structures but different functional groups.
Tetrahydroquinolizin derivatives: Compounds with similar hydrogenation levels but different substituents.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-amino-6,7,8,9-tetrahydroquinolizin-4-one |
InChI |
InChI=1S/C9H12N2O/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h4-5H,1-3,6,10H2 |
InChI-Schlüssel |
FLNAWLXBSLKTGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=CC=C(C2=O)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)

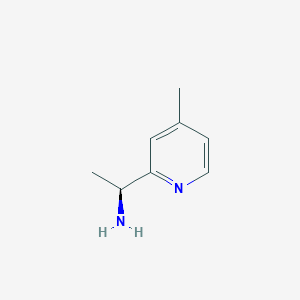
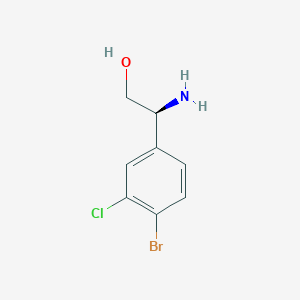
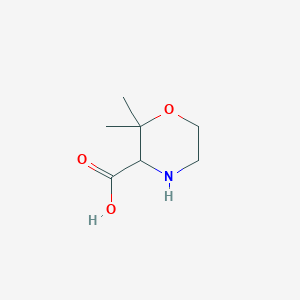
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
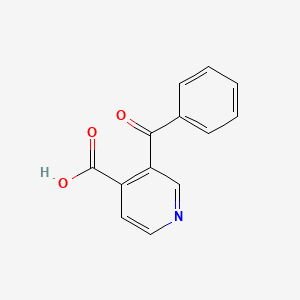
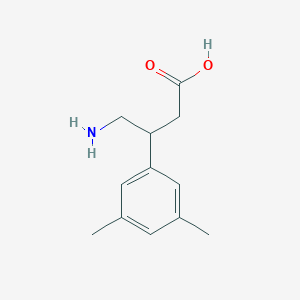
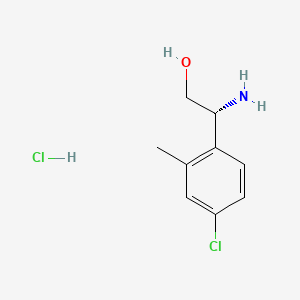

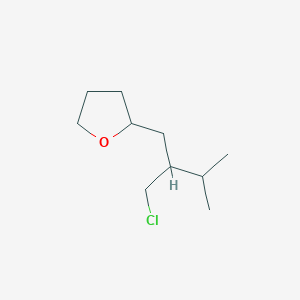
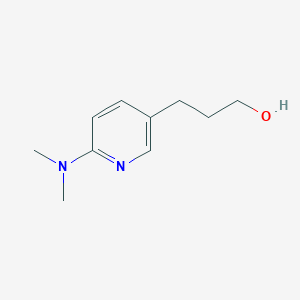
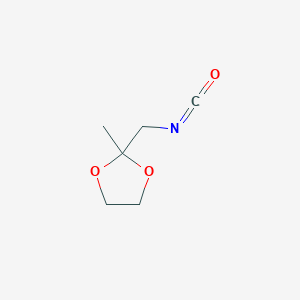
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
